A Technical Guide to the Physicochemical Profiling of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole: pKa and logP Determination
A Technical Guide to the Physicochemical Profiling of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole: pKa and logP Determination
Foreword: The Foundational Pillars of Drug Discovery—pKa and logP
In the landscape of modern drug discovery and development, a molecule's therapeutic potential is intrinsically linked to its physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP). These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. For researchers and drug development professionals, a thorough understanding and accurate determination of pKa and logP are not merely academic exercises; they are essential for informed decision-making, from lead optimization to formulation development.
This in-depth technical guide focuses on 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, a molecule of interest within the broader class of imidazoline derivatives known for their diverse pharmacological activities. While specific experimentally-derived pKa and logP values for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for their determination. We will delve into the theoretical underpinnings of these properties as they relate to the subject molecule, present detailed experimental protocols for their measurement, and explore the utility of in silico predictive models.
Physicochemical Characteristics of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole
The structure of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, featuring a basic imidazoline ring and a lipophilic 3-methylphenyl substituent, suggests a balance of aqueous solubility and membrane permeability.
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pKa (Acid Dissociation Constant): The pKa value is a measure of a compound's acidity or basicity. For a basic compound like 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. The imidazoline moiety contains a basic nitrogen atom that is readily protonated. The degree of ionization at a given pH is crucial, as the charged (protonated) form generally exhibits higher aqueous solubility, while the neutral (unprotonated) form is more lipid-soluble and thus more readily crosses biological membranes. Based on structurally similar 2-aryl-imidazoline compounds, the pKa is expected to be in the range of 9-11, indicating that it will be predominantly protonated at physiological pH (7.4). For instance, the predicted basic pKa for the related compound 4,5-Dihydro-2-[2-[2-(3-thienyl)phenyl]ethyl]-1H-imidazole is 10.7[1].
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logP (Octanol-Water Partition Coefficient): The logP value is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. It is a key indicator of a molecule's lipophilicity. A positive logP value indicates a preference for the lipid phase, which is often correlated with better membrane permeability. The 3-methylphenyl group in the target molecule contributes to its lipophilicity. The calculated logP for the similar compound 2-benzyl-2-imidazoline is 1.231[2].
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method |
| pKa (basic) | 9.5 - 10.5 | Based on similar structures and cheminformatics software (e.g., ChemAxon)[3] |
| logP | 2.0 - 2.5 | Based on similar structures and cheminformatics software (e.g., XLogP3)[4] |
Experimental Determination of pKa
The accurate experimental determination of pKa is critical for understanding a compound's behavior in biological systems. Two robust methods are detailed below.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.
Protocol:
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Sample Preparation: Prepare a 0.01 M solution of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
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Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a burette tip containing a standardized solution of hydrochloric acid (e.g., 0.1 M).
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Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the basic compound has been neutralized. For more precise determination, the first derivative of the titration curve can be plotted, with the peak indicating the equivalence point.
Causality Behind Experimental Choices: The use of a co-solvent is necessary for compounds with low water solubility to ensure complete dissolution. Standardized titrant is crucial for accurate molar calculations. Incremental addition and stabilization of pH readings ensure that the system is at equilibrium at each data point.
¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to determine pKa by monitoring the chemical shift changes of protons adjacent to the ionizing center as a function of pH.
Protocol:
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Sample Preparation: Prepare a series of solutions of the compound at a constant concentration (e.g., 1-5 mM) in a suitable buffer system (e.g., phosphate or universal buffer) across a range of pH values bracketing the expected pKa.
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NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
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Data Analysis: Identify a proton signal that shows a significant change in chemical shift with pH. Plot the chemical shift of this proton against the pH of the solution.
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pKa Calculation: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit). The pKa is the pH at which the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated species.
Causality Behind Experimental Choices: The choice of buffer is important to maintain a stable pH for each measurement. A constant temperature is necessary as pKa is temperature-dependent. The selection of the monitored proton is critical; it should be close to the site of protonation to exhibit a measurable change in its electronic environment.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination.
Experimental Determination of logP
The logP value is a cornerstone in predicting the pharmacokinetic behavior of a drug candidate. Below are two widely accepted methods for its determination.
Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most straightforward technique for measuring logP.
Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning: Dissolve a known amount of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Carefully withdraw aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.
Causality Behind Experimental Choices: Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment. Using a buffer at a specific pH is important for ionizable compounds, as the partitioning behavior depends on the ionization state. Centrifugation provides a clean separation of the phases, which is critical for accurate concentration measurements.
HPLC-Based Method
Reversed-phase HPLC (RP-HPLC) offers a faster and more automated alternative for estimating logP. This method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its logP value.
Protocol:
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System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer).
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Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound. Record the retention time for each standard.
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Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known logP value. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
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Sample Analysis: Inject the 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole sample and determine its retention time under the same chromatographic conditions.
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logP Estimation: Calculate the k' for the test compound and use the calibration curve to determine its logP value.
Causality Behind Experimental Choices: The C18 stationary phase mimics the lipophilic environment of octanol. The mobile phase composition can be adjusted to achieve optimal retention times. A good set of calibration standards with structural diversity is necessary to build a robust and reliable calibration curve.
Experimental Workflow for logP Determination
Caption: Workflow for logP determination.
In Silico Prediction of pKa and logP
Computational methods for predicting pKa and logP have become indispensable in early-stage drug discovery, allowing for the rapid screening of large virtual libraries.[5][6] These methods can be broadly categorized into two types:
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Substructure-based methods: These approaches use a database of experimentally determined pKa or logP values for a large number of fragments or small molecules. The value for a new molecule is calculated by summing the contributions of its constituent fragments.
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Quantum mechanics-based methods: These methods use quantum mechanical calculations to determine the electronic properties of a molecule, from which the pKa or logP can be derived. These methods are generally more computationally intensive but can be more accurate for novel chemical scaffolds.
Several commercial and open-source software packages are available for these predictions, such as those offered by ChemAxon[3] and the pKa Estimation Tool from the Grossfield Lab[7]. It is important to note that the accuracy of these predictions depends heavily on the quality of the underlying data and the applicability of the model to the chemical space of the target molecule.
Conclusion
The pKa and logP values are fundamental physicochemical parameters that profoundly influence the drug-like properties of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. While specific experimental data for this compound may be sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols for potentiometric titration, ¹H NMR spectroscopy, the shake-flask method, and HPLC-based logP determination, researchers can obtain the high-quality data necessary for advancing their drug discovery and development programs. Furthermore, the judicious use of in silico predictive tools can aid in hypothesis generation and the prioritization of experimental resources. A thorough understanding and accurate measurement of these core properties are paramount to unlocking the full therapeutic potential of this and other promising molecules.
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1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). Cheméo. [Link]
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- Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (2007). Asian Journal of Chemistry, 19(7), 5728.
- Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. (2022). bioRxiv.
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